Carbonohydrazonic dichloride

Description

Foundational Concepts of Carbonohydrazonic Structures in Organic Chemistry

The term "carbonohydrazonic" points to a derivative of a hydrazone. Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. They are typically formed by the reaction of a ketone or aldehyde with hydrazine (B178648). orgsyn.orgorganic-chemistry.org The carbon-nitrogen double bond (C=N) in hydrazones is a key feature, allowing for geometric isomerism (E/Z isomers) and participating in a variety of chemical transformations. rsc.org

A closely related and highly relevant class of compounds is the hydrazonoyl halides (RC(X)=NNHR'). ekb.egbenthamdirect.com These molecules have been extensively used as precursors in the synthesis of a wide array of heterocyclic compounds. ekb.egbenthamdirect.comscirp.org The presence of a halogen atom on the iminyl carbon makes them valuable synthons, particularly in cyclocondensation reactions. scirp.org The chemistry of hydrazonoyl halides provides a strong foundation for predicting the behavior of carbonohydrazonic dichloride, which can be viewed as a di-halogenated analogue.

The synthesis of hydrazonoyl halides often involves the halogenation of aldehyde hydrazones. ekb.eg For instance, reacting a hydrazone with N-bromosuccinimide or N-chlorosuccinimide can yield the corresponding hydrazonoyl halide. ekb.eg These compounds are known to be important intermediates for creating new heterocyclic derivatives. ekb.eg

Evolution of Research on Halogenated Carbonyl and Imine Derivatives

The study of halogenated carbonyl and imine derivatives has a long history in organic chemistry, driven by their utility as reactive intermediates in synthesis.

Halogenated Carbonyls: Alpha-halogenated carbonyl compounds, which feature a halogen atom on the carbon adjacent to the carbonyl group, are pivotal in organic synthesis. fiveable.me Their preparation allows for the introduction of a functional group that can be readily displaced by nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. smith.edu Research in this area has evolved from classical methods, such as direct halogenation of ketones and aldehydes, to more refined techniques involving silyl (B83357) enol ethers and the use of milder halogenating agents like N-halosuccinimides. acs.orgkoreascience.kr The development of green chemistry approaches, such as solid-state halogenation by ball milling, represents the ongoing evolution in this field. researchgate.net

Halogenated Imines: Imines, which contain a carbon-nitrogen double bond, are fundamental in organic chemistry and can be functionalized with halogens to create versatile synthetic intermediates. acs.orgnih.gov α-Monohalogenated imines, for example, are dielectrophilic compounds that can be used to synthesize aziridines and various nitrogen-containing heterocycles. nih.gov The study of imines as halogen bond donors and acceptors is a more recent development in the field of crystal engineering and supramolecular chemistry. acs.orgnih.govrsc.org The ability of the imine nitrogen to participate in halogen bonding highlights the nuanced non-covalent interactions that can be exploited in the design of new materials. rsc.org Research has also focused on the synthesis and reactivity of perhalogenated imines, which exhibit interesting properties like thermochromism. acs.org

The collective knowledge gained from the study of hydrazonoyl halides, halogenated carbonyls, and halogenated imines provides the necessary framework to approach the synthesis and potential applications of the more obscure this compound.

Data on Related Compounds

To contextualize the potential properties of this compound, it is useful to examine data for structurally related and better-characterized compounds.

Interactive Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Triaminoguanidine hydrochloride | 5329-29-3 | CH₉ClN₆ | 140.58 | A derivative of guanidine (B92328) with three amino groups, used in synthesis. lookchem.comchemspider.com |

| N'-[(Pentafluorophenyl)Sulfonyl]Carbonohydrazonic Diamide (B1670390) | C₇H₄F₅N₅O₂S | 333.21 | A complex derivative featuring a pentafluorophenyl ring and a sulfonyl group. ontosight.ai | |

| (E)-(2-Chlorobenzylidene)hydrazine | C₇H₇ClN₂ | 154.60 | A simple hydrazone formed from 2-chlorobenzaldehyde (B119727) and hydrazine. orgsyn.org |

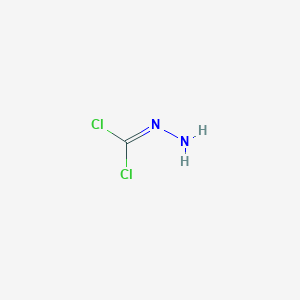

Structure

2D Structure

3D Structure

Properties

CAS No. |

41916-76-1 |

|---|---|

Molecular Formula |

CH2Cl2N2 |

Molecular Weight |

112.94 g/mol |

IUPAC Name |

dichloromethylidenehydrazine |

InChI |

InChI=1S/CH2Cl2N2/c2-1(3)5-4/h4H2 |

InChI Key |

BLNVNNFTYSPBHF-UHFFFAOYSA-N |

Canonical SMILES |

C(=NN)(Cl)Cl |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Carbonohydrazonic Dichloride

Direct Synthetic Routes to Carbonohydrazonic Dichloride

Direct synthesis aims to construct the this compound molecule in a minimal number of steps from readily available starting materials. These routes are often centered on the simultaneous formation of the carbon-nitrogen backbone and the introduction of the chlorine atoms.

The most logical precursors for the direct synthesis of this compound are a source of the hydrazine (B178648) backbone and a C1 electrophile that also serves as a chlorinating agent. Phosgene (B1210022) (COCl₂) and its safer solid equivalent, triphosgene (B27547), are primary candidates for the C1 component due to their high electrophilicity and chlorine content. cia.govwikipedia.org The reaction with hydrazine or its derivatives would theoretically proceed to form the target structure.

Another key precursor is carbohydrazide (B1668358) (CH₆N₄O), which already contains the central carbonyl group flanked by two hydrazine moieties. google.comatamanchemicals.com Treatment of carbohydrazide with a strong chlorinating agent could potentially convert the carbonyl oxygen into two chlorine atoms.

The reaction conditions for such transformations are critical and typically involve inert solvents and controlled temperatures to manage the high reactivity of reagents like phosgene. The use of a base, such as pyridine (B92270) or triethylamine, is often necessary to neutralize the HCl byproduct generated during the reaction. wikipedia.org

Table 1: Illustrative Reaction Conditions for Direct Synthesis

| Precursor 1 | Precursor 2 / Reagent | Solvent | Base | Temperature (°C) |

|---|---|---|---|---|

| Hydrazine | Phosgene (COCl₂) | Dichloromethane | Triethylamine | 0 to 25 |

| Carbohydrazide | Phosphorus Pentachloride (PCl₅) | Carbon Tetrachloride | None | 50 to 77 |

| Hydrazine | Triphosgene | Tetrahydrofuran (THF) | Pyridine | 0 to 60 |

Halogenation is a fundamental method for introducing halogen atoms into organic molecules. taylorfrancis.com For carbonohydrazonic systems, direct halogenation would likely target a suitable precursor, such as a hydrazone formed from formaldehyde (B43269) and hydrazine. The resulting C=N-NH₂ structure could then be chlorinated at the carbon atom.

Electrophilic halogenating agents like N-chlorosuccinimide (NCS) are often employed for their selectivity and milder reaction conditions compared to chlorine gas. researchgate.net Alternatively, free-radical halogenation, initiated by UV light, represents another viable pathway, particularly for replacing hydrogens on a carbon atom adjacent to a C=N bond. youtube.com

Indirect Synthesis of this compound through Functional Group Transformations

Indirect routes involve the synthesis of a stable intermediate, which is then converted to the final this compound product through one or more functional group transformations.

A common strategy in organic synthesis is the preparation of an analogous compound that can be readily converted to the desired product. For instance, a carbonohydrazonic diamide (B1670390) could be synthesized first. The subsequent treatment of this diamide with a potent chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) could then replace the amino groups with chlorine atoms.

Similarly, a carbonohydrazonic dibromide could potentially be converted to the dichloride via a halide exchange reaction. This is typically achieved using a source of chloride ions, such as lithium chloride or a quaternary ammonium (B1175870) chloride, in a suitable polar aprotic solvent.

Multistep syntheses offer greater control over the assembly of the final molecule. A plausible and highly controllable pathway begins with the reaction between a simple carbonyl compound, like formaldehyde, and hydrazine to form a simple hydrazone. thieme-connect.dewikipedia.org This reaction is a classic method for creating the C=N-N core structure. rsc.org

Once the hydrazone intermediate is formed and isolated, it can be subjected to a targeted chlorination reaction. The choice of chlorinating agent would be crucial to ensure that the reaction occurs at the desired carbon atom without cleaving the N-N bond.

Table 2: Representative Multistep Synthesis Pathway

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1. Hydrazone Formation | Formaldehyde | Hydrazine | Formaldehyde Hydrazone |

| 2. Chlorination | Formaldehyde Hydrazone | N-Chlorosuccinimide (x2) | This compound |

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While specific catalytic syntheses for this compound are not prominently documented, principles from related fields can be applied.

Heterogeneous catalysts, for example, have been shown to be effective in the synthesis of azines (R₂C=N-N=CR₂) from ketones and hydrazine. sciforum.netmdpi.com A similar catalytic approach could potentially be developed to form the hydrazone precursor under milder conditions or with higher purity. Nickel-based heterogeneous catalysts have been noted for their efficiency in such condensation reactions. mdpi.com

Furthermore, transition-metal catalysis is widely used for C-N bond formation. organic-chemistry.org A palladium or ruthenium-catalyzed cross-coupling reaction could hypothetically be designed to construct the core skeleton of a more complex this compound derivative, which might not be accessible through traditional methods.

Green Chemistry Considerations in Dichloride Production

The production of dichlorides and other chlorinated compounds traditionally involves reagents and processes that can be hazardous to the environment and human health. In recent years, the principles of green chemistry have been applied to mitigate these impacts. These principles focus on the use of less hazardous materials, energy efficiency, waste reduction, and the use of renewable resources.

For the production of a compound like this compound, several green chemistry strategies could be considered. These include the use of alternative, less toxic chlorinating agents and the development of catalytic processes that operate under milder conditions. For instance, research into photocatalytic processes using iron and sulfur catalysts activated by blue light offers a more sustainable method for chlorination. chemanalyst.comsciencedaily.com This approach avoids the harsh chemicals and high temperatures often required in traditional chlorination methods, thereby reducing energy consumption and the formation of unwanted byproducts. chemanalyst.comsciencedaily.com

Another key aspect of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. egranth.ac.inresearchgate.net This can be achieved through the design of synthetic routes that minimize the use of protecting groups and other auxiliary substances. Solvent selection is also crucial; replacing volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of a chemical process. uniupo.it

The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, can also contribute to a greener process by reducing solvent usage and waste generation. egranth.ac.inresearchgate.net Microwave-assisted synthesis is another technique that can lead to faster reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. egranth.ac.inresearchgate.net

To assess the "greenness" of a chemical process, various metrics have been developed, such as the E-factor (environmental factor), which measures the amount of waste produced per kilogram of product, and atom economy. egranth.ac.inresearchgate.net By applying these principles and metrics, it is possible to design more sustainable and environmentally friendly methods for the production of dichlorides.

Mechanistic Insights into Reactions of Carbonohydrazonic Dichloride

Elucidation of Reaction Pathways and Intermediates

The reactions of carbonohydrazonic dichlorides, a subset of the broader class of hydrazonyl chlorides, are characterized by the formation of highly reactive intermediates that serve as versatile synthons in organic synthesis. A primary reaction pathway involves the in situ generation of nitrilimines. This transformation is typically achieved by treating the carbonohydrazonic dichloride with a base, which facilitates the elimination of hydrogen chloride.

Nitrilimines are highly active 1,3-dipolar species and are key intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov Once generated, these intermediates readily undergo cycloaddition reactions with a wide range of dipolarophiles. One of the most prominent reaction pathways is the [3+2] cycloaddition, which is a powerful method for constructing five-membered heterocyclic rings in a single step. nih.gov

For example, nitrilimines generated from hydrazonyl chlorides can react with carbon disulfide in a double [3+2] 1,3-dipolar cycloaddition to yield spiro[4.4]thiadiazole derivatives. nih.gov This reaction proceeds under mild conditions and highlights the utility of the nitrilimine intermediate pathway for constructing complex molecular scaffolds from simple precursors. nih.gov The versatility of these intermediates is further demonstrated by their participation in [3+3] and [3+4] cycloaddition reactions, expanding the scope of accessible heterocyclic systems. nih.gov

Electrophilic and Nucleophilic Reactivity Profiles of the this compound Moiety

The reactivity of the this compound moiety is distinctly dichotomous, exhibiting both electrophilic and nucleophilic characteristics, which govern its reaction pathways.

Electrophilic Profile: The carbon atom within the C=N bond of this compound is a significant electrophilic center. This electrophilicity is amplified by the presence of two electron-withdrawing chlorine atoms attached to it. An electrophile is a species that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com The electron density at the carbon atom is significantly reduced, making it susceptible to attack by nucleophiles (electron-pair donors). libretexts.orglibretexts.org Nucleophilic attack on this electrophilic carbon is a key step in many of its transformations, initiating substitution or addition-elimination sequences. The general principle is that electron-poor centers are targets for attack by electron-rich species. libretexts.org The reactivity of this electrophilic carbon can be modulated by the nature of the substituents on the nitrogen atoms.

Nucleophilic Profile: Conversely, the nitrogen atoms of the hydrazone group possess lone pairs of electrons, imparting nucleophilic character to the molecule. A nucleophile is a reactant that provides a pair of electrons to form a new bond. masterorganicchemistry.com These lone pairs can attack electrophilic centers, allowing the this compound to act as a nucleophile in certain reactions. This dual reactivity is fundamental to its synthetic utility, enabling it to react with both electron-deficient and electron-rich partners. For instance, hydrazones can react as nucleophiles in the formation of more complex structures. nih.gov The interplay between the electrophilic carbon and the nucleophilic nitrogens defines the molecule's reaction profile.

Stereochemical Control and Regioselectivity in this compound Transformations

The outcomes of reactions involving carbonohydrazonic dichlorides are often governed by principles of stereochemical control and regioselectivity, particularly in cycloaddition reactions involving the nitrilimine intermediate.

Regioselectivity: Regioselectivity refers to the preference for one direction of bond formation over another. In the [3+2] cycloaddition reactions of the nitrilimine intermediate, the orientation of the addition to an unsymmetrical dipolarophile is a critical factor. The reaction between a nitrilimine and carbon disulfide to form spiro[4.4]thiadiazole derivatives is an example of a highly regioselective process. nih.gov The specific connectivity in the resulting spirocyclic product is determined by the electronic and steric properties of the reacting centers on both the 1,3-dipole (nitrilimine) and the dipolarophile.

Stereochemical Control: Stereochemical control dictates the three-dimensional arrangement of atoms in the product. While specific studies on this compound are limited in the provided context, general principles from related reactions can be inferred. For example, nucleophilic substitution reactions at a chiral carbon center often proceed with a specific stereochemical outcome, such as inversion of configuration. organic-chemistry.org In cycloaddition reactions, the stereochemistry of the starting materials can be transferred to the product. The spatial arrangement of substituents on the nitrilimine intermediate can influence the facial selectivity of the attack on the dipolarophile, leading to the preferential formation of one diastereomer over another. The choice of reaction conditions, including solvent and temperature, can also play a crucial role in controlling the stereochemical outcome of these transformations.

Kinetic and Thermodynamic Parameters Governing this compound Reactions

The rate and feasibility of reactions involving this compound are governed by kinetic and thermodynamic parameters. While specific quantitative data for this compound is not detailed in the provided search results, the principles governing its reactivity can be discussed qualitatively.

Kinetic Parameters: Kinetics is the study of reaction rates. The formation of the key nitrilimine intermediate from this compound is a crucial rate-determining step in many of its synthetic applications. The rate of this elimination reaction is influenced by several factors, including the strength of the base used, the solvent, and the temperature. Stronger bases will typically lead to a faster rate of dehydrochlorination. The subsequent cycloaddition reaction of the nitrilimine is generally very fast due to the high reactivity of this intermediate. The activation energy for these cycloadditions is typically low, allowing them to proceed under mild conditions. nih.gov

The following table summarizes the qualitative influence of various parameters on the reactions of this compound.

| Parameter | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Reaction Outcome) |

| Base Strength | Increased strength generally accelerates the formation of the nitrilimine intermediate. | Does not typically alter the final equilibrium position but affects the feasibility of generating the intermediate. |

| Temperature | Higher temperatures generally increase the rate of all reaction steps. | May influence the regioselectivity and stereoselectivity of cycloaddition reactions. Can affect the position of equilibrium. |

| Solvent Polarity | Can influence the rate of both the elimination and cycloaddition steps by stabilizing charged intermediates or transition states. | Can affect the stability of products and reactants, potentially shifting the equilibrium. |

| Dipolarophile Reactivity | Electron-deficient or strained dipolarophiles react faster in [3+2] cycloaddition reactions. | Does not change the thermodynamics of the nitrilimine formation but is critical for the favorability of the cycloaddition step. |

Transformations and Applications of Carbonohydrazonic Dichloride in Organic Synthesis

Functionalization of the Carbonohydrazonic Dichloride Scaffold

The functionalization of this compound can be strategically directed towards two primary locations: the dichloromethylene carbon center and the hydrazone nitrogen atoms. This allows for stepwise or one-pot modifications to build molecular complexity.

Substitution Reactions at the Carbon Center

The carbon atom of the CCl₂ group is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism, where one or both chlorine atoms are displaced. This pathway is fundamental to many of the subsequent cyclization reactions but can also be used for non-cyclizing functionalization.

Common nucleophiles employed in these substitutions include:

Nitrogen Nucleophiles: Primary and secondary amines can react to form amidrazones.

Sulfur Nucleophiles: Thiols and thiolate anions are effective nucleophiles, leading to the formation of thiohydrazonate esters or related sulfur-containing derivatives. The reaction of N-arylhydrazonoyl chlorides with potassium thiocyanate, for instance, leads to intermediates that can cyclize into thiadiazoles. ekb.eg

Oxygen Nucleophiles: While less common, alcohols and phenols can also displace the chlorine atoms under appropriate conditions.

These substitution reactions are often the initial step in a one-pot sequence leading to heterocyclic products. For example, the reaction with a nucleophile containing a second reactive group allows for a subsequent intramolecular cyclization.

| This compound Derivative | Nucleophile | Product Type | Reference |

|---|---|---|---|

| N-Arylthis compound | Amines (R-NH₂) | Amidrazones | mnstate.edu |

| N-Arylthis compound | Thiols (R-SH) / Thiolates (RS⁻) | Thiohydrazonate Esters | nih.gov |

| N-Arylthis compound | Potassium Thiocyanate (KSCN) | Isothiocyanate Adduct (intermediate) | ekb.eg |

| N-Arylthis compound | Thiourea | Thiadiazole Precursor | chemistrysteps.com |

Modifications of the Hydrazone Moiety

The hydrazone group (R-N-NH-) itself offers opportunities for functionalization. The N-H proton is acidic and can be removed by a base, enhancing the nucleophilicity of the nitrogen. Furthermore, the lone pair of electrons on the nitrogen atoms can participate in reactions.

Key modifications include:

N-Acylation: The hydrazone nitrogen can be acylated using acid chlorides or anhydrides. This introduces a carbonyl group, which can influence the electronic properties and subsequent reactivity of the molecule.

N-Alkylation: Reaction with alkyl halides in the presence of a base can lead to N-alkylation, although this can be competitive with substitution at the carbon center. Careful selection of reaction conditions is necessary to achieve selectivity.

These modifications alter the steric and electronic nature of the molecule, which can be used to tune its reactivity for subsequent transformations or to directly incorporate desired functionalities into the final product.

Cycloaddition and Condensation Reactions Utilizing this compound

Perhaps the most significant application of carbonohydrazonic dichlorides is in the synthesis of nitrogen-containing heterocycles. They are precursors to nitrilimines, which are highly reactive 1,3-dipoles. Upon treatment with a base like triethylamine, this compound eliminates hydrogen chloride to generate the nitrilimine in situ. This intermediate readily undergoes [3+2] cycloaddition reactions with various dipolarophiles.

Formation of Nitrogen-Containing Heterocyclic Systems

The in situ generation of nitrilimines from carbonohydrazonic dichlorides followed by their reaction with π-systems (dipolarophiles) is a cornerstone of their utility. beilstein-journals.org This methodology provides direct access to a wide variety of five-membered heterocyclic rings.

1,3-Dipolar Cycloaddition Reactions:

Synthesis of Pyrazoles: Reaction with alkynes or alkenes yields pyrazoles and pyrazolines, respectively. The reaction with β-diketones can also afford pyrazole (B372694) derivatives. wikipedia.orgbeilstein-journals.org

Synthesis of 1,2,4-Triazoles: Nitriles (R-C≡N) serve as effective dipolarophiles, reacting with the nitrilimine intermediate to furnish highly substituted 1,2,4-triazole (B32235) rings. benthamscience.comresearchgate.netbeilstein-journals.org This reaction is a powerful tool for constructing this common medicinal chemistry scaffold.

Synthesis of 1,3,4-Thiadiazoles: The reaction with compounds containing a C=S double bond, such as thioketones, isothiocyanates, or carbon disulfide, leads to the formation of 1,3,4-thiadiazole (B1197879) derivatives. eurekaselect.comnih.gov For example, reaction with methylhydrazinecarbodithioates proceeds via an initial nucleophilic substitution followed by intramolecular cyclocondensation to yield the thiadiazole ring. eurekaselect.comnih.gov

Condensation Reactions: Carbonohydrazonic dichlorides can also react with dinucleophiles in condensation reactions to form heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of triazine structures or other fused heterocyclic systems.

| Heterocycle | Co-Reactant (Dipolarophile/Nucleophile) | Reaction Type | Reference |

|---|---|---|---|

| Pyrazoles / Pyrazolines | Alkynes / Alkenes | [3+2] Cycloaddition | wikipedia.org |

| 1,2,4-Triazoles | Nitriles, Oximes | [3+2] Cycloaddition | nih.govrsc.org |

| 1,3,4-Thiadiazoles | Isothiocyanates, Carbon Disulfide | [3+2] Cycloaddition | beilstein-journals.orgnih.gov |

| Triazolopyrimidines | Pyrimidine-2-thiones | Substitution-Cyclization | nih.gov |

| Selenadiazoles | Potassium Selenocyanate | Substitution-Cyclization | ekb.eg |

Ring-Opening and Rearrangement Pathways

The heterocyclic systems synthesized from carbonohydrazonic dichlorides are not always static. Under certain conditions, such as the presence of acid, base, or heat, they can undergo ring-opening and rearrangement reactions to yield new, often more thermodynamically stable, isomeric structures.

A prominent example is the Dimroth rearrangement , which is particularly relevant for triazole systems. wikipedia.org This rearrangement involves the transposition of an endocyclic and an exocyclic nitrogen atom. For instance, a 1,2,4-triazolo[4,3-c]pyrimidine, which might be the initial kinetic product of a cyclization reaction, can rearrange under acidic or basic conditions to the more stable 1,2,4-triazolo[1,5-c]pyrimidine isomer. benthamscience.comresearchgate.netbeilstein-journals.org This process typically involves a ring-opening to a diazo or amino intermediate, followed by rotation and re-cyclization. wikipedia.orgbeilstein-journals.org

Similarly, substituted 1,3,4-thiadiazoles can undergo rearrangements. These transformations may involve ring-opening to form an intermediate that subsequently re-closes to form a different heterocyclic system or an isomer of the original ring. nih.gov Such rearrangements are valuable for accessing molecular scaffolds that are not directly available through initial cyclization pathways.

This compound as a Versatile Synthetic Synthon for Complex Molecular Architectures

This compound and its derivatives have established themselves as exceptionally versatile synthons in organic chemistry. Their utility stems from their predictable, yet tunable, reactivity. By acting as precursors to 1,3-dipolar nitrilimine species, they provide a reliable entry point to a vast array of five-membered nitrogen-containing heterocycles through [3+2] cycloaddition reactions. beilstein-journals.orgeurekaselect.com This method is a powerful component of diversity-oriented synthesis, allowing for the rapid generation of libraries of complex molecules from simple starting materials.

The ability to perform sequential functionalization at both the dichloromethylene carbon and the hydrazone nitrogen atoms allows for a high degree of control over the final molecular structure. This dual reactivity enables the construction of not just simple heterocycles, but also more complex fused-ring systems and multi-substituted scaffolds. The role of these compounds as building blocks for molecules with potential applications in medicinal chemistry and materials science underscores their importance as key synthetic intermediates.

Theoretical and Computational Chemistry Studies of Carbonohydrazonic Dichloride

Quantum Chemical Investigations of Electronic Structure and Bonding

A foundational step in the computational analysis of a molecule like carbonohydrazonic dichloride would involve quantum chemical calculations to determine its electronic structure and the nature of its chemical bonds. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) would be employed.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This data is illustrative and not based on published research)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.28 | ||

| N-N | 1.35 | ||

| C-Cl | 1.75 | ||

| N-C-N | 118.0 | ||

| Cl-C-N | 121.0 | ||

| C-N-N | 115.0 | ||

| Cl-C-N-N | 180.0 (trans) |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The presence of single bonds in this compound suggests the possibility of different spatial arrangements, or conformations. A thorough conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the bonds and calculating the potential energy surface.

Following the identification of key conformers, molecular dynamics (MD) simulations could be performed. These simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule at different temperatures. MD simulations would reveal how the molecule vibrates, rotates, and potentially interconverts between different conformations, offering a more realistic picture of its behavior in a given environment.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting how a molecule will behave in chemical reactions. For this compound, calculations could identify the most likely sites for nucleophilic or electrophilic attack by analyzing the molecule's electrostatic potential and frontier molecular orbitals.

Furthermore, the mechanisms of potential reactions, such as hydrolysis or reactions with other organic molecules, could be mapped out. This involves locating the transition state structures and calculating the activation energies for different reaction pathways. Such studies would provide valuable predictions about the kinetic and thermodynamic feasibility of various chemical transformations involving this compound.

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound (Note: This data is illustrative and not based on published research)

| Reaction Pathway | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Overall Reaction Energy (kcal/mol) |

| Hydrolysis Step 1 | CCl₂N₂H₂ + H₂O | 25.4 | Intermediate 1 | -5.2 |

| Hydrolysis Step 2 | Intermediate 1 | 18.1 | Final Products | -15.8 |

Spectroscopic Property Simulations and Validation

To aid in the experimental identification and characterization of this compound, its spectroscopic properties can be simulated computationally. Time-dependent DFT (TD-DFT) is a common method for predicting the ultraviolet-visible (UV-Vis) spectrum, which is related to the electronic transitions within the molecule.

Calculations of vibrational frequencies can simulate the infrared (IR) and Raman spectra. These simulated spectra can be compared with experimental data to confirm the molecule's structure and provide assignments for the observed spectral bands. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of NMR spectra.

Table 3: Hypothetical Simulated Spectroscopic Data for this compound (Note: This data is illustrative and not based on published research)

| Spectroscopic Technique | Calculated Value | Assignment |

| UV-Vis (λmax) | 285 nm | n → π* transition |

| IR Frequency | 1650 cm⁻¹ | C=N stretch |

| IR Frequency | 1280 cm⁻¹ | N-N stretch |

| ¹³C NMR Chemical Shift | 145 ppm | C=N carbon |

| ¹⁵N NMR Chemical Shift | -150 ppm | N=C nitrogen |

Analytical Techniques for Characterization of Carbonohydrazonic Dichloride and Its Derivatives

Advanced Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR, MS/MS)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the structure of organic compounds in solution. nih.gov For derivatives of carbonohydrazonic dichloride, ¹H NMR and ¹³C NMR are fundamental for mapping the proton and carbon skeletons of the molecule.

In the ¹H NMR spectra of hydrazide derivatives, specific chemical shifts can be indicative of the protons in different chemical environments. For instance, in a series of benzohydrazide (B10538) derivatives, the azomethine proton (-HC=N-) typically appears as a singlet in the range of δ 8.4-8.8 ppm. derpharmachemica.com Aromatic protons are generally observed as multiplets between δ 6.5-7.9 ppm, and protons of methoxy (B1213986) groups (-OCH₃), if present, resonate as singlets around δ 3.6-3.8 ppm. derpharmachemica.com

¹³C NMR spectroscopy provides complementary information about the carbon framework. In benzohydrazide derivatives, the carbonyl carbon (C=O) signal is typically found in the downfield region of the spectrum, around δ 162-163 ppm. derpharmachemica.com The azomethine carbon (CH=N) resonates at approximately δ 142-148 ppm, while aromatic carbons appear in the δ 101-150 ppm range. derpharmachemica.com The presence of a methoxy group would be confirmed by a signal at δ 55-60 ppm. derpharmachemica.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between protons and carbons, which is crucial for the unambiguous structural assignment of more complex derivatives.

Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. nih.gov For derivatives of this compound, techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to determine the molecular formula and deduce structural features.

In an MS/MS experiment, a precursor ion corresponding to the protonated or deprotonated molecule is selected and subjected to collision-induced dissociation. The resulting fragment ions provide clues about the molecule's structure. For example, the mass spectrum of a synthesized benzohydrazide derivative might show the molecular ion peak (M⁺), which confirms the molecular weight. derpharmachemica.com Fragmentation patterns can reveal the loss of specific functional groups, aiding in the structural confirmation.

The following interactive table provides representative NMR data for a class of hydrazine (B178648) derivatives, illustrating the types of signals that would be analyzed for the structural elucidation of this compound derivatives.

| Compound Type | Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Benzohydrazide | Azomethine (-HC=N-) | 8.4 - 8.8 (singlet) | 142 - 148 |

| Benzohydrazide | Aromatic (Ar-H) | 6.5 - 7.9 (multiplet) | 101 - 150 |

| Benzohydrazide | Carbonyl (C=O) | - | 162 - 163 |

| Methoxy-substituted | Methoxy (-OCH₃) | 3.6 - 3.8 (singlet) | 55 - 60 |

Chromatographic and Separation Techniques for Purity Assessment

Chromatographic techniques are essential for the separation and purification of synthesized compounds, as well as for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for separating components of a mixture, making it ideal for determining the purity of this compound and its derivatives. A reversed-phase HPLC method, often utilizing a C18 column, is commonly employed for the analysis of organic compounds.

The development of an HPLC method involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve good separation of the main compound from any impurities or byproducts. For instance, a gradient elution method might be developed to ensure the separation of compounds with a range of polarities. The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Validation of the HPLC method according to ICH guidelines is crucial to ensure its reliability. This includes assessing parameters such as linearity, precision, accuracy, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) for key impurities are also determined to ensure the method's sensitivity.

The following interactive table summarizes typical parameters for an HPLC method used for the purity assessment of related chemical compounds.

| Parameter | Typical Value/Condition |

| Column | C18, 150 mm x 4.6 mm, 5.0 µm |

| Mobile Phase | Acetonitrile and water with modifiers (e.g., triethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Future Prospects and Emerging Research Areas for Carbonohydrazonic Dichloride

Exploration of Novel Reactivity and Uncharted Synthetic Utility

The foundational reactivity of carbonohydrazonic dichloride lies in its electrophilic nature, making it an excellent precursor for the synthesis of a wide array of nitrogen-containing heterocycles. Its traditional applications have centered on reactions with various nucleophiles to form thiadiazoles, oxadiazoles, and triazoles, which are significant scaffolds in medicinal chemistry. However, contemporary research is venturing beyond these conventional transformations to explore uncharted synthetic territories.

A key area of emerging research is the use of this compound in multicomponent reactions (MCRs). MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The development of novel MCRs involving this compound would open avenues to complex molecular architectures from simple starting materials in a single, atom-economical step.

Furthermore, the exploration of cascade reactions initiated by this compound is a promising frontier. In a cascade reaction, a single reaction event triggers a series of subsequent intramolecular transformations, leading to a significant increase in molecular complexity in one synthetic operation. The design of substrates that, upon reaction with this compound, can undergo programmed cascade cyclizations would enable the rapid assembly of intricate fused and polycyclic heterocyclic systems.

The reactivity of the C=N bond in this compound and its derivatives also presents opportunities for novel cycloaddition reactions. Beyond the established [3+2] cycloadditions, exploring its participation in higher-order or asymmetric cycloadditions could lead to the synthesis of novel chiral heterocycles with potential applications in asymmetric catalysis and medicinal chemistry.

Recent research has focused on expanding the scope of nucleophiles used in reactions with this compound. While reactions with hydrazides and thiohydrazides are well-documented, the systematic investigation of its reactions with a broader range of dinucleophiles and ambident nucleophiles is revealing new patterns of reactivity and leading to the discovery of previously inaccessible heterocyclic frameworks.

Table 1: Exploration of Novel Synthetic Applications for this compound

| Research Area | Description | Potential Outcomes |

|---|---|---|

| Multicomponent Reactions (MCRs) | Designing one-pot reactions involving this compound and at least two other reactants. | Rapid access to complex and diverse molecular scaffolds with high atom economy and operational simplicity. |

| Cascade Reactions | Utilizing the initial reaction of this compound to trigger a sequence of intramolecular cyclizations. | Efficient construction of fused and polycyclic heterocyclic systems that are challenging to synthesize via traditional methods. |

| Novel Cycloaddition Reactions | Investigating the participation of this compound derivatives in higher-order and asymmetric cycloadditions. | Synthesis of novel chiral heterocycles and exploration of new stereoselective transformations. |

| Reaction with Ambident Nucleophiles | Systematic study of reactions with nucleophiles possessing multiple reactive sites to control regioselectivity. | Discovery of new reaction pathways and the synthesis of novel regioisomeric heterocyclic products. |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for the rapid synthesis and screening of large libraries of compounds in drug discovery and materials science has propelled the development of automated and high-throughput synthesis technologies. The integration of reactive intermediates like this compound into these platforms presents both opportunities and challenges.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, is particularly well-suited for handling reactive and potentially hazardous reagents. The in-situ generation and immediate consumption of this compound in a flow reactor can enhance safety by minimizing the accumulation of this reactive species. Furthermore, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to improved yields and selectivities. The development of robust flow chemistry protocols for reactions involving this compound would enable the safe, scalable, and automated production of a wide range of heterocyclic compounds.

Microreactors, which are miniaturized flow chemistry systems, offer even greater control over reaction conditions and are ideal for high-throughput screening and reaction optimization. The use of microreactor technology would allow for the rapid exploration of a wide range of reaction conditions and substrates for this compound-based syntheses, accelerating the discovery of new reactions and the optimization of existing ones.

Automated synthesis platforms, which combine robotics with software for reaction planning and execution, can be programmed to perform complex multi-step syntheses. The incorporation of this compound as a versatile building block in such platforms would enable the automated construction of diverse compound libraries for biological screening. This requires the development of standardized and reliable reaction protocols that are amenable to automation.

The primary challenge in integrating this compound into these platforms is its reactivity and potential for side reactions. Careful optimization of reaction conditions and the development of compatible solvent and reagent systems will be crucial for successful implementation.

Table 2: Integration of this compound into Modern Synthesis Platforms

| Platform | Advantages for this compound Chemistry | Key Research and Development Needs |

|---|---|---|

| Flow Chemistry | Enhanced safety through in-situ generation and consumption, precise control over reaction parameters, improved scalability. | Development of robust and reliable flow protocols, investigation of reactor materials compatibility. |

| Microreactors | Rapid reaction screening and optimization, precise control in miniaturized systems, high-throughput experimentation. | Design of microfluidic chips resistant to reactive intermediates, integration with online analytical techniques. |

| Automated Synthesis Platforms | Automated library synthesis for drug discovery, high-throughput generation of diverse molecular structures. | Standardization of reaction protocols, development of compatible reagent cartridges and purification methods. |

Sustainable Synthesis and Application Development

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding chemical synthesis. The future development of this compound chemistry will be heavily influenced by the need for more sustainable processes.

A primary focus in this area is the development of greener synthetic routes to this compound itself. Traditionally, its synthesis involves phosgene (B1210022), a highly toxic and hazardous reagent. Research into phosgene-free routes, utilizing safer and more environmentally benign carbonyl sources such as dimethyl carbonate or even carbon dioxide, is a critical area of investigation. The development of a catalytic, phosgene-free synthesis of this compound would represent a major advance in its sustainable production.

In its applications, the principles of green chemistry can be applied by focusing on several key areas:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. Multicomponent reactions are inherently more atom-economical than multi-step linear syntheses.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: Developing catalytic versions of reactions that currently require stoichiometric reagents. The use of recoverable and reusable catalysts is particularly desirable.

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.

The application of green chemistry metrics, such as E-factor (Environmental Factor) and Process Mass Intensity (PMI), to evaluate the environmental impact of synthetic routes involving this compound will be essential for quantifying their sustainability and identifying areas for improvement.

The development of biocatalytic methods for the synthesis and transformation of this compound and its derivatives is another exciting, albeit challenging, avenue for sustainable chemistry. While the high reactivity of this compound may pose a challenge for enzymatic systems, the potential for highly selective and environmentally benign transformations warrants exploration.

Table 3: Strategies for Sustainable this compound Chemistry

| Green Chemistry Principle | Application to this compound | Examples of Research Directions |

|---|---|---|

| Prevention (Safer Feedstocks) | Developing phosgene-free synthetic routes to this compound. | Use of dimethyl carbonate, triphosgene (B27547), or direct carbonylation with CO2 as carbonyl sources. |

| Atom Economy | Designing multicomponent and cascade reactions to maximize atom incorporation. | Development of novel one-pot syntheses of complex heterocycles. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives. | Conducting reactions in water, ionic liquids, or under solvent-free conditions. |

| Catalysis | Developing catalytic methods to replace stoichiometric reagents. | Use of transition metal catalysts or organocatalysts for cyclization and functionalization reactions. |

Q & A

Basic Research Questions

Q. What established synthetic routes exist for carbohydrazonic dichloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves the reaction of carbohydrazide with chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride) under anhydrous conditions. Purification via vacuum distillation or recrystallization from non-polar solvents is recommended. Purity should be verified using elemental analysis (C, H, N, Cl), FT-IR (to confirm C=O and N-Cl bonds), and H/C NMR spectroscopy. For reproducibility, document reaction parameters (temperature, stoichiometry, solvent) meticulously, as outlined in experimental protocols for analogous dichlorides .

Q. Which spectroscopic techniques are most reliable for characterizing carbohydrazonic dichloride, and how should spectral contradictions be addressed?

- Methodological Answer : FT-IR and NMR are primary tools. Conflicting spectral data (e.g., unexpected peaks in H NMR) may arise from residual solvents or byproducts. Cross-validate results using mass spectrometry (HRMS-ESI) and X-ray crystallography (if crystalline). For ambiguous signals, compare with computational predictions (DFT-based IR/NMR simulations) and replicate experiments under controlled humidity/temperature to rule out environmental interference .

Q. What safety protocols are essential for handling carbohydrazonic dichloride in the lab?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential corrosivity, as observed in structurally similar dichlorides like pararosaniline hydrochloride. Store in airtight containers under inert gas (N/Ar) to prevent hydrolysis. Emergency procedures should align with OSHA guidelines for hazardous chlorides, including immediate rinsing with water for exposure and medical consultation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of carbohydrazonic dichloride in novel reactions (e.g., with amines or alcohols)?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. Solvent effects can be modeled using COSMO-RS. Validate predictions with small-scale experiments (e.g., reaction calorimetry to monitor exothermicity) and compare kinetic data (rate constants) with simulated transition states. Refer to polycondensation studies of alkylphosphonic dichlorides for analogous computational-experimental workflows .

Q. What strategies resolve contradictions in reported thermal stability data for carbohydrazonic dichloride?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under varying atmospheres (N vs. air) to assess decomposition pathways. Use differential scanning calorimetry (DSC) to identify phase transitions or exothermic events. Discrepancies may stem from impurities or moisture content; pre-dry samples and employ Karl Fischer titration for water quantification. Statistical tools (e.g., ANOVA) can quantify variability across studies, as recommended in data analysis guidelines .

Q. How should researchers design experiments to study the reaction kinetics of carbohydrazonic dichloride with nucleophiles under varying conditions?

- Methodological Answer : Use stopped-flow spectroscopy or in situ FT-IR to monitor real-time reaction progress. Vary temperature (10–50°C), solvent polarity (e.g., DCM vs. THF), and nucleophile concentration to construct rate laws. For competing pathways (e.g., hydrolysis vs. substitution), employ Cl isotopic labeling or LC-MS to track intermediates. Reference kinetic frameworks from ethylene dichloride studies, adjusting for carbohydrazonic dichloride’s unique steric and electronic properties .

Data Presentation and Reproducibility

Q. What documentation standards ensure reproducibility in carbohydrazonic dichloride research?

- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines: report detailed synthetic procedures (including failed attempts), raw spectral data, and crystallographic files (CIFs) as supplementary information. For computational studies, provide input files (e.g., Gaussian .com) and convergence criteria. Cross-reference datasets using persistent identifiers (DOIs) to align with FAIR data principles .

Q. How can literature reviews on carbohydrazonic dichloride avoid biases or gaps in existing studies?

- Methodological Answer : Use systematic review protocols: search PubMed, Reaxys, and SciFinder with terms like “carbohydrazonic dichloride + synthesis + kinetics.” Exclude non-peer-reviewed sources (e.g., patents, preprints) unless validated by subsequent studies. Map contradictions using a matrix of methods vs. outcomes, and prioritize studies with full experimental transparency, as advised in EPA literature search strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.